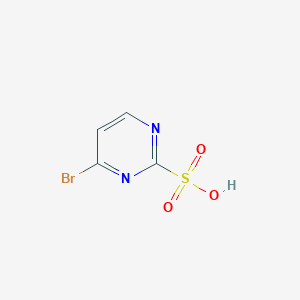
2-Amino-6-ethoxy-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-ethoxy-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in proteomics research and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline typically involves the reaction of appropriate quinoline derivatives with ethoxy and phenyl substituents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-ethoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-ethoxy-3-phenylquinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-phenylquinoline: Another quinoline derivative with similar structural features but different substituents.
6-Ethoxy-3-phenylquinoline: Lacks the amino group, leading to different chemical properties and applications.
Uniqueness: 2-Amino-6-ethoxy-3-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
6-ethoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19) |
InChI-Schlüssel |
MSZVQTPTTUHFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)


![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)









